molecular formula C16H22O5 B1325985 Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-17-3

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1325985
CAS No.: 898758-17-3
M. Wt: 294.34 g/mol
InChI Key: HEHWNDWKBBGJOA-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate (CAS: 898758-17-3) is an ester derivative featuring a hexanoate backbone substituted with a 2,4-dimethoxyphenyl group at the 6-position and a ketone moiety. Its molecular formula is C₁₆H₂₂O₅, with a molecular weight of 294.34 g/mol . The compound is characterized by two methoxy groups (-OCH₃) at the 2- and 4-positions of the aromatic ring, which influence its electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(2,4-dimethoxyphenyl)-6-hydroxyhexanoate or 6-(2,4-dimethoxyphenyl)hexane.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. The compound can participate in reactions such as:

  • Esterification : Reacting with alcohols to form new esters.
  • Reduction : Converting the keto group into an alcohol.
  • Substitution Reactions : Modifying the phenyl ring to introduce new functional groups.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Preliminary investigations indicate that this compound may influence cancer cell proliferation through modulation of specific signaling pathways.

Medicine

The compound is being explored for its therapeutic properties:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents, it could lead to the development of drugs targeting various diseases.
  • Mechanism of Action : It may interact with specific enzymes or receptors in biological systems, influencing metabolic pathways and cellular functions.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

  • Polymer Chemistry : Serving as a monomer or additive in the formulation of polymers with enhanced properties.
  • Flavor and Fragrance Industry : Potential applications in creating flavoring agents or fragrances due to its aromatic characteristics.

Case Study 1: Antimicrobial Activity

A research study tested various derivatives of this compound against common bacterial strains. The results indicated significant inhibition of growth in several pathogens, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis (programmed cell death) through specific pathways. Further research is warranted to explore its efficacy and safety as a potential anticancer drug.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate and Analogues

Compound Name (CAS) Substituents on Phenyl Ring Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound (898758-17-3) 2,4-dimethoxy Ester, ketone C₁₆H₂₂O₅ 294.34
Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (N/A) 2,5-dimethoxy Ester, ketone C₁₅H₂₀O₅ 280.32
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (898778-14-8) 2,5-dichloro Ester, ketone C₁₄H₁₆Cl₂O₃ 327.18
Ethyl 6-[2-(morpholinomethyl)-phenyl]-6-oxohexanoate (898751-53-6) 2-(morpholinomethyl) Ester, ketone, morpholine C₁₉H₂₇NO₄ 357.43
Ethyl 6-(4-hexylphenyl)-6-oxohexanoate (N/A) 4-hexyl Ester, ketone C₂₀H₃₀O₃ 318.45

Key Observations :

  • Substituent Effects: The position and nature of substituents significantly alter reactivity and applications. For example: Methoxy groups (electron-donating) enhance aromatic ring activation for electrophilic substitution compared to chloro groups (electron-withdrawing) .
  • Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing bioavailability and metabolic stability .

Key Observations :

  • Friedel-Crafts acylation and esterification are high-yield routes (94%) for methoxy-substituted analogs .
  • Reduction steps (e.g., ketone to alkane) often suffer from lower yields due to side reactions .
  • Heterocyclic modifications (e.g., thiadiazole in ) require specialized reagents, reducing efficiency.

Key Observations :

  • Chlorinated analogs (e.g., ) pose higher toxicity risks compared to methoxy-substituted derivatives.
  • Cyclohexenone derivatives exhibit higher thermal stability (m.p. 115°C) due to conjugated double bonds.

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C15H18O5
Molecular Weight : 278.30 g/mol
Functional Groups : Contains an ester group, a keto group, and two methoxy groups on the phenyl ring.

The presence of methoxy groups enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The keto group may participate in inhibiting specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The methoxy groups can enhance binding affinity to certain receptors involved in cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound promotes programmed cell death in cancerous cells.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit Cell Proliferation : The compound demonstrates the ability to inhibit the growth of various cancer cell lines.
  • Reduce Tumor Growth : In vivo studies have indicated a reduction in tumor size when treated with this compound.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against a range of bacterial strains, although further studies are needed to confirm these findings.

Comparative Analysis with Similar Compounds

Comparative analysis highlights how variations in substitution patterns can influence biological properties and mechanisms of action. Below is a table summarizing key features:

Compound NameMolecular FormulaKey Features
This compoundC15H18O5Different methoxy substitution pattern affects biological activity.
Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoateC15H18O5Variation in methoxy position may alter reactivity and binding affinity.
Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoateC16H22O5Longer carbon chain; potential for different solubility and reactivity.

Case Studies and Research Findings

  • Anticancer Study : A notable study demonstrated that this compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Mechanistic Insights : Research has focused on elucidating the specific molecular targets of this compound, with findings indicating interactions with key enzymes involved in metabolic regulation.

Properties

IUPAC Name

ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-10-9-12(19-2)11-15(13)20-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHWNDWKBBGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645813
Record name Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-17-3
Record name Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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